molecular formula C16H15ClFN3O2S B5632297 3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No. B5632297
M. Wt: 367.8 g/mol
InChI Key: WJECKDKDUJLWBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. While the specific synthesis pathway for 3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide is not detailed in the searched papers, related compounds provide insight into possible methods. Compounds with similar structures have been synthesized through reactions involving cyclization, condensation, and functional group transformations. These methods typically require precise conditions, such as controlled temperatures, specific catalysts, and protective atmospheres to achieve high yields and purity (Shajari, N., Kazemizadeh, A., & Ramazani, A., 2015).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography, NMR spectroscopy, and mass spectrometry are common techniques for analyzing the structure of such compounds. For compounds similar to 3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide, studies have shown that detailed structural information can be obtained, including the arrangement of atoms, the presence of functional groups, and the stereochemistry (Kumara, K. et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Oxadiazoles, thiadiazoles, and triazoles, for example, exhibit a range of reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents present and the reaction conditions. Such compounds have been explored for their potential in synthesizing new materials with desirable properties, such as enhanced stability or specific biological activities (Sharba Ah et al., 2005).

Physical Properties Analysis

The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are essential for their practical application. These properties can be influenced by the molecular structure, the presence of specific functional groups, and intermolecular interactions. Studies on related compounds have highlighted the importance of detailed physical characterization to understand the material's behavior under different conditions (Kumar, V. et al., 2020).

Chemical Properties Analysis

The chemical properties of a compound, including its reactivity, stability, and interactions with other molecules, are critical for its application in synthesis, material science, and biology. The presence of specific functional groups, such as oxadiazoles or thiophenes, can impart unique chemical behaviors, making the compound suitable for a variety of chemical transformations and applications. Research on similar compounds provides valuable insights into how molecular modifications can alter chemical properties and potential uses (Basheer, A. & Rappoport, Z., 2006).

properties

IUPAC Name

3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2S/c1-3-11-19-12(23-20-11)8-21(4-2)16(22)15-14(17)13-9(18)6-5-7-10(13)24-15/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJECKDKDUJLWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN(CC)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-YL)methyl]-4-fluoro-1-benzothiophene-2-carboxamide

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